molecular formula C18H16N2O2S B2402189 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 477511-54-9

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2402189
CAS No.: 477511-54-9
M. Wt: 324.4
InChI Key: ZQPAQVCXNZUTDO-VHEBQXMUSA-N
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Description

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Scientific Research Applications

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 3,6-dimethylbenzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring. The final step involves the acetylation of the benzothiazole derivative with acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts are commonly used. For example, the cyclization of 2-aminobenzenethiol with carbon dioxide in the presence of diethylsilane and a base catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been reported to produce benzothiazoles efficiently .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing pain and swelling. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound of the benzothiazole family, known for its wide range of biological activities.

    2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    6-chlorobenzothiazole: Known for its antimicrobial properties.

Uniqueness

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group and the dimethyl substitution on the benzothiazole ring enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-11-4-9-15-16(10-11)23-18(20(15)3)19-17(22)14-7-5-13(6-8-14)12(2)21/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPAQVCXNZUTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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